Methyl-2-deoxy-alpha-L-erythro-pentofuranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

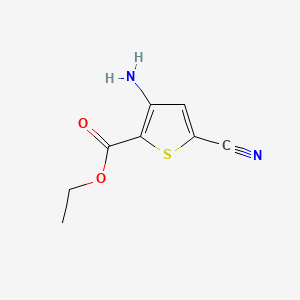

“Methyl-2-deoxy-alpha-L-erythro-pentofuranose” is a chemical compound with the molecular formula C6H12O4 and a molecular weight of 148.158 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

“Methyl-2-deoxy-alpha-L-erythro-pentofuranose” has a molecular structure represented by the formula C6H12O4 . The exact structure details are not available in the search results.Physical And Chemical Properties Analysis

“Methyl-2-deoxy-alpha-L-erythro-pentofuranose” has a molecular weight of 148.16 . Other physical and chemical properties such as density, melting point, and boiling point are not available in the search results.Applications De Recherche Scientifique

Furanoid Glycal Synthesis

“Methyl-2-deoxy-alpha-L-erythro-pentofuranose” is a key intermediate in the synthesis of furanoid glycals . These furanoid glycals are highly functionalized chiral building blocks and have been used for the synthesis of structurally diverse molecules, including natural products with various biological activities .

Synthesis of Natural and Unnatural Products

Furanoid glycals derived from “Methyl-2-deoxy-alpha-L-erythro-pentofuranose” have been used in the synthesis of natural and unnatural products, including C -and N -nucleosides of biological importance .

Stereoselective Synthesis of Key Intermediates

Furanoid glycals have also been used for the stereoselective synthesis of various cyclic and acyclic key intermediates of significant interest .

Allylic Oxidation

Ethyl 2,3-dideoxy-α-d-erythro-hex-2-enopyranoside, a derivative of “Methyl-2-deoxy-alpha-L-erythro-pentofuranose”, undergoes chemoselective allylic oxidation upon treatment with manganese dioxide or pyridinium dichromate to give hex-2-enopyranoside-4-ulose .

Selective Oxidation of Primary Hydroxyl Group

A modification of the Corey-Kim procedure can be used for the selective oxidation of the primary hydroxyl group in ethyl 2,3-dideoxy-α-d-erythro-hex-2-enopyranoside .

DNA Damage Analysis

“Methyl-2-deoxy-alpha-L-erythro-pentofuranose” has been used in the analysis of oxidative DNA damage. Specifically, it has been used in determining the levels of 3-(2-deoxy-β-D-erythro-pentafuranosyl)pyrimido[1,2-α]purin-10(3H)-one deoxyguanosine (M1dG), a major-peroxidation-derived DNA adduct and a biomarker of cancer risk .

Mécanisme D'action

The mechanism of action of “Methyl-2-deoxy-alpha-L-erythro-pentofuranose” is not specified in the search results. It’s typically used for research purposes.

Safety and Hazards

For safety, it’s recommended to rinse with pure water for at least 15 minutes in case of contact and consult a doctor . Use dry chemical, carbon dioxide, or alcohol-resistant foam for firefighting if necessary . Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) .

Propriétés

IUPAC Name |

(2S,3R,5R)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGJZDFWPSOTHM-NGJCXOISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H]([C@@H](O1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-2-deoxy-alpha-L-erythro-pentofuranose | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.